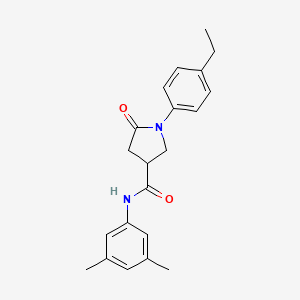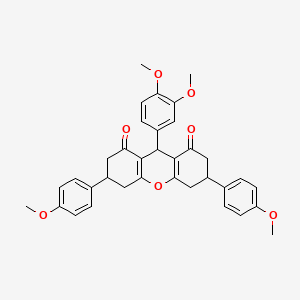![molecular formula C21H25NO4 B5140464 butyl 4-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B5140464.png)
butyl 4-[(3-propoxybenzoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-[(3-propoxybenzoyl)amino]benzoate, also known as BPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPB is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of butyl 4-[(3-propoxybenzoyl)amino]benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and viral infections. butyl 4-[(3-propoxybenzoyl)amino]benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a role in cancer development.
Biochemical and Physiological Effects:
butyl 4-[(3-propoxybenzoyl)amino]benzoate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. It also exhibits anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells and inhibiting their proliferation. In addition, butyl 4-[(3-propoxybenzoyl)amino]benzoate has been shown to inhibit the replication of certain viruses, including HIV and hepatitis B virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butyl 4-[(3-propoxybenzoyl)amino]benzoate has several advantages for use in laboratory experiments. It is a synthetic compound that is readily available and relatively easy to synthesize. It has also been shown to exhibit a range of biological activities, making it a useful tool for studying various cellular processes. However, there are also limitations to its use. butyl 4-[(3-propoxybenzoyl)amino]benzoate has not been extensively studied in humans, and its safety and toxicity profile are not well understood. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on butyl 4-[(3-propoxybenzoyl)amino]benzoate. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. In addition, future research could focus on the development of new synthetic analogs of butyl 4-[(3-propoxybenzoyl)amino]benzoate with improved biological activity and pharmacokinetic properties.
Métodos De Síntesis
Butyl 4-[(3-propoxybenzoyl)amino]benzoate can be synthesized through a multi-step process involving the reaction of 3-propoxybenzoic acid with butylamine, followed by the addition of 4-nitrobenzoyl chloride and subsequent reduction of the nitro group to an amine. The final step involves the reaction of the amine with 4-(dimethylamino)pyridine and butyl chloroformate to yield butyl 4-[(3-propoxybenzoyl)amino]benzoate.
Aplicaciones Científicas De Investigación
Butyl 4-[(3-propoxybenzoyl)amino]benzoate has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs and therapies.
Propiedades
IUPAC Name |
butyl 4-[(3-propoxybenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-3-5-14-26-21(24)16-9-11-18(12-10-16)22-20(23)17-7-6-8-19(15-17)25-13-4-2/h6-12,15H,3-5,13-14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRTUGBEUPIFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-[(3-propoxybenzoyl)amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5140385.png)


![4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5140394.png)
![4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B5140415.png)


![2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5140426.png)
![4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B5140436.png)
![N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine](/img/structure/B5140443.png)

![tetrahydro-2-furanylmethyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5140463.png)
![3-({4-[2-cyano-3-(methylamino)-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid](/img/structure/B5140477.png)
![N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5140483.png)